N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
説明
特性
IUPAC Name |
N-(4-ethylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-5-11-6-8-12(9-7-11)19-13(24)10-27-17-20-14-15(21(17)2)22(3)18(26)23(4)16(14)25/h6-9H,5,10H2,1-4H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDOWMIGWYYPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multiple steps, including the formation of the purine derivative and its subsequent reaction with the ethylphenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to streamline the process.
化学反応の分析
Types of Reactions
N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially leading to new derivatives.
Reduction: This reaction can reduce specific functional groups, modifying the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the compound, creating new analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield new oxygenated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
科学的研究の応用
N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
類似化合物との比較
N-(2,4-Difluorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide ()
N-(4-Acetylphenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide ()
- Structural difference : The phenyl group has a 4-acetyl substituent (electron-withdrawing), and the purine core lacks methyl/dioxo modifications.
- Electronic effects : The acetyl group introduces strong electron-withdrawing effects, which may reduce solubility but improve binding to polar active sites.
- Core modification : The 6-hydroxy purine core could engage in hydrogen bonding, contrasting with the lipophilic 1,3,9-trimethyl-2,6-dioxo group in the target compound .
Purine Core Modifications
生物活性
N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 389.5 g/mol
- CAS Number : 1170525-16-2
The compound features a purine derivative with a sulfanyl group that may contribute to its biological activity. The presence of the ethylphenyl and acetamide groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide exhibit a range of biological activities including:
- Anticancer Properties : Studies on mercapto-substituted compounds have shown promising anticancer effects. For instance, related triazole derivatives demonstrated significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC values in the micromolar range .
- Antimicrobial Effects : The compound's structure suggests potential antimicrobial activity. Compounds containing sulfur and nitrogen heterocycles have been reported to possess antibacterial and antifungal properties .
- Antiviral Activity : Some derivatives of similar structures have shown efficacy against viral infections, indicating that this compound may also possess antiviral properties .
Anticancer Activity
A study focused on mercapto-substituted 1,2,4-triazoles found that certain derivatives exhibited EC values as low as 24 nM against resistant HIV strains. This highlights the potential for similar compounds to target cancer cells effectively .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 47f | T47D | 27.3 |
Antimicrobial Activity
Research on related compounds has demonstrated that they possess higher antibacterial activity compared to antifungal activity. For instance, some derivatives were found to inhibit bacterial growth more effectively than established antibiotics like fluconazole .
The biological activities of N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can be attributed to:
- Interaction with Enzymes : Compounds with similar structures have been shown to inhibit metabolic enzymes such as acetylcholinesterase (AChE), suggesting a mechanism for neuroprotective effects .
- Cell Cycle Arrest : Some studies indicate that mercapto-substituted compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to increase ROS levels in cells, contributing to their anticancer effects.
Q & A
Q. What are the common synthetic routes for preparing N-(4-ethylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide?
- Methodological Answer : Synthesis typically involves two key steps: (1) functionalization of the purine core with a sulfanyl group and (2) coupling the modified purine with the N-(4-ethylphenyl)acetamide moiety. The sulfanyl group introduction may employ nucleophilic substitution using thiols or disulfide intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMF) . For coupling, carbodiimide reagents like DCC or EDC, paired with DMAP, are effective for forming the acetamide bond . Purification often uses column chromatography or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- 1H/13C NMR : To confirm the presence of ethylphenyl, acetamide, and purine protons/carbons. Aromatic protons appear in δ 7.0–8.0 ppm, while purine methyl groups resonate at δ 3.0–4.0 ppm .
- Mass Spectrometry (ESI/HRMS) : To verify molecular weight and fragmentation patterns, particularly for the sulfanyl-acetamide linkage .
- IR Spectroscopy : To identify carbonyl stretches (~1650–1750 cm⁻¹) and sulfanyl (C–S) vibrations (~600–700 cm⁻¹) .
Q. How can researchers ensure purity and stability during storage?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water gradient) with UV detection at λmax ~250–270 nm, based on analogous purine derivatives . For stability, store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the sulfanyl group to the purine core?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters:
- Temperature : Higher temperatures (80–100°C) accelerate nucleophilic substitution but may degrade heat-sensitive intermediates .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but require post-synthesis purification to remove residuals .
- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolate anion reactivity .
Validate optimization via real-time monitoring (e.g., in-situ IR or LC-MS) .
Q. How can structural discrepancies between crystallographic data and computational models be resolved?
- Methodological Answer : Discrepancies often arise from solvent interactions or dynamic conformations. To resolve:
- X-ray Crystallography : Determine the solid-state structure (e.g., using APEX2 or SHELX suites) and compare bond lengths/angles with DFT-optimized gas-phase models .
- Solvent Effects : Perform DFT calculations with implicit solvent models (e.g., PCM) to assess conformational flexibility .
- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C–H⋯O) that stabilize the crystal lattice but are absent in simulations .
Q. What strategies are effective for analyzing conflicting bioactivity data across in vitro assays?
- Methodological Answer : Conflicting results may stem from assay conditions or target specificity. Mitigate via:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Target Profiling : Use kinase or protease panels to assess off-target effects, as seen in structurally related xanthine derivatives .
- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How can researchers design derivatives to enhance solubility without compromising activity?
- Methodological Answer :
- Functional Group Modification : Introduce polar groups (e.g., –OH, –SO₃H) at the ethylphenyl or purine positions. Balance hydrophilicity with logP calculations (target <3) .
- Prodrug Strategies : Mask the sulfanyl group as a disulfide or thioester, which hydrolyzes in vivo to release the active compound .
- Co-Crystallization : Use co-solvents (e.g., PEGs) or co-formers (e.g., cyclodextrins) to improve aqueous solubility, as demonstrated for similar acetamides .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
